molecular formula C72H60NiO12P4 B087886 Tetrakis(triphenylphosphite)nickel(0) CAS No. 14221-00-2

Tetrakis(triphenylphosphite)nickel(0)

Cat. No. B087886
CAS RN: 14221-00-2
M. Wt: 1299.8 g/mol
InChI Key: PGXCIAAANFTEKX-UHFFFAOYSA-N
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Description

Tetrakis(triphenylphosphite)nickel(0), also known as Nickel tetrakis(triphenoxyphosphine), is a nickel catalyst with the linear formula [(C6H5O)3P]4Ni . It is used in various chemical reactions, including coupling reactions of organic halides and organometallic compounds, as well as the cyclooligomerization of cumulenes .


Molecular Structure Analysis

The molecular weight of Tetrakis(triphenylphosphite)nickel(0) is 1303.86 . Its structure is represented by the SMILES string [Ni].O(P(Oc1ccccc1)Oc2ccccc2)c3ccccc3.O(P(Oc4ccccc4)Oc5ccccc5)c6ccccc6.O(P(Oc7ccccc7)Oc8ccccc8)c9ccccc9.O(P(Oc%10ccccc%10)Oc%11ccccc%11)c%12ccccc%12 .


Chemical Reactions Analysis

Tetrakis(triphenylphosphite)nickel(0) is known to be a catalyst for coupling reactions of organic halides, organometallic compounds, and also for the cyclooligomerization of cumulenes .


Physical And Chemical Properties Analysis

Tetrakis(triphenylphosphite)nickel(0) is a solid with a melting point of 145 °C (dec.) (lit.) . It is insoluble in water .

Scientific Research Applications

  • Initiator of Polymerization at Room Temperature : Tetrakis(triphenylphosphite)nickel(0) has been found to be an effective initiator of free-radical polymerization of vinyl monomers at room temperature. It is particularly noted for its high stability in the solid state and its unusually high activity as an initiator (Bamford & Hargreaves, 1966).

  • Kinetic Study in Vinyl Polymerization : A detailed kinetic study of the initiation of polymerization of methyl methacrylate by tetrakis(triphenylphosphite)nickel(0) revealed the mechanism of initiation resembles that of metal carbonyls. The primary step becomes rate-determining at high halide concentrations (Bamford & Hargreaves, 1967).

  • Ligand Exchange and Free-Radical Formation : Tetrakis(triphenylphosphite)nickel(0) undergoes ligand exchange reactions and can initiate copolymerization of certain monomers. These findings are significant in understanding the mechanism of radical generation and the kinetics of the polymerization process (Bamford & Hughes, 1972).

  • Crystal Structure Analysis : The crystal and molecular structure of a clathrate compound involving tetrakis(triphenylphosphite)nickel(0) has been analyzed, providing insights into the spatial arrangement and bonding within such complexes (Bassi et al., 1978).

  • Redox Reactions and Rate Coefficients : Research has been conducted on the redox reactions between tetrakis(triphenylphosphite)nickel(0) and organic halides. This study contributes to understanding the rate coefficients and activation parameters of these reactions (Bamford & Sakamoto, 1974).

Safety And Hazards

Tetrakis(triphenylphosphite)nickel(0) is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is suspected of causing cancer .

Relevant Papers A detailed kinetic study of the initiation of the polymerization of methyl methacrylate at 25 0C by the system Ni{P(OPA)3}4+CC04 was described in a paper . The paper also includes some observations on the systems in which ethyl trichloracetate and methylene chloride are the halide components .

properties

IUPAC Name

nickel;triphenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C18H15O3P.Ni/c4*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;/h4*1-15H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXCIAAANFTEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H60NiO12P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nickel, tetrakis(triphenyl phosphite-kappaP)-, (T-4)-

CAS RN

14221-00-2
Record name (T-4)-Tetrakis(triphenyl phosphite-κP)nickel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14221-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickel, tetrakis(triphenyl phosphite-.kappa.P)-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel, tetrakis(triphenyl phosphite-.kappa.p)-, (t-4)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
CH Bamford, K Hargreaves - Proceedings of the …, 1967 - royalsocietypublishing.org
It has been found that tetrakis (triphenyl phosphite) nickel (0), in the presence of a suitable organic halide, is a very active initiator of free-radical polymerization. This paper describes a …
Number of citations: 27 royalsocietypublishing.org
K Hargreaves - Journal of Polymer Science Part A: Polymer …, 1988 - Wiley Online Library
The study of the polymerization of vinyl monomers initiated by zero‐valent nickel phosphite derivatives in the presence of organic halides has been extended to tetrakis (triethylphosphite…
Number of citations: 1 onlinelibrary.wiley.com
P Werhun, DL Bryce - Inorganic Chemistry, 2017 - ACS Publications
Despite the significance of nickel compounds, NMR spectroscopy of the active nickel isotope 61 Ni remains a largely unexplored field. While nickel(0) compounds have been studied by …
Number of citations: 6 pubs.acs.org
KS Arulsamy, RFN Ashok, UC Agarwala - 1984 - nopr.niscpr.res.in
Materials and Methods All the chemicals used were either chemically pure or of analar grade. The solvents were dried and freshly distilled before use. All operations were carried out …
Number of citations: 0 nopr.niscpr.res.in
JR Olechowski, CG McAlister, RF Clark, LJ Todd… - Inorganic …, 2007 - cir.nii.ac.jp
Number of citations: 5 cir.nii.ac.jp
P Werhun - 2017 - ruor.uottawa.ca
Nuclear magnetic resonance (NMR) spectroscopy has proven to be an invaluable tool for the modern chemist, despite being a relatively insensitive spectroscopic technique. However, it …
Number of citations: 3 ruor.uottawa.ca
VK Srivastava, M Maiti, RV Jasra - European polymer journal, 2011 - Elsevier
The cyclodimerization of 1,3-butadiene was performed to synthesize 1,5-cyclooctadiene by using nickel-phosphite based catalyst system. The optimization of cyclodimerization reaction …
Number of citations: 13 www.sciencedirect.com
J Duczynski - 2021 - research-repository.uwa.edu.au
Chapter 1 provides a brief general introduction into the need for modern and efficient synthetic chemistry with a specific focus on catalysis as a means for achieving these goals. Chapter …
Number of citations: 2 research-repository.uwa.edu.au
A Kennedy, PJ Hmel, J Seelbaugh… - Journal of Liposome …, 2002 - Taylor & Francis
The main phase transition (Tm) of 100 nm large unilamellar vesicles (LUVs) of 1,2-dipalmitoylphosphatidylcholine (DPPC) was investigated using 1 H NMR (proton magnetic resonance…
Number of citations: 15 www.tandfonline.com
G Heydenrych - 2005 - scholar.sun.ac.za
DFT calculations employing the B3LYP functional were done to investigate the mechanism for the Ni-catalyzed hydrocyanation of ethylene as proposed by Tolman. Although this …
Number of citations: 4 scholar.sun.ac.za

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